molecular formula C22H23NO2S B2586940 (4-(((Furan-2-ylmethyl)thio)methyl)piperidin-1-yl)(naphthalen-1-yl)methanone CAS No. 1396859-22-5

(4-(((Furan-2-ylmethyl)thio)methyl)piperidin-1-yl)(naphthalen-1-yl)methanone

Cat. No.: B2586940
CAS No.: 1396859-22-5
M. Wt: 365.49
InChI Key: DTSVOEQSYHYNRN-UHFFFAOYSA-N
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Description

The compound (4-(((Furan-2-ylmethyl)thio)methyl)piperidin-1-yl)(naphthalen-1-yl)methanone is a complex organic molecule featuring a combination of furan, piperidine, and naphthalene moieties. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple functional groups within the molecule allows for diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(((Furan-2-ylmethyl)thio)methyl)piperidin-1-yl)(naphthalen-1-yl)methanone typically involves multi-step organic synthesis. One common approach starts with the preparation of the furan-2-ylmethyl thiol intermediate. This can be achieved by reacting furan-2-carbaldehyde with a thiol reagent under acidic conditions.

Next, the furan-2-ylmethyl thiol is reacted with a piperidine derivative, such as 4-chloromethylpiperidine, in the presence of a base like sodium hydride. This step forms the (4-(((Furan-2-ylmethyl)thio)methyl)piperidin-1-yl) intermediate.

Finally, the intermediate is coupled with naphthalen-1-ylmethanone using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent like dichloromethane. The reaction is typically carried out at room temperature and monitored by thin-layer chromatography (TLC) until completion.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization or column chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation reactions, leading to the formation of furan-2-carboxylic acid derivatives.

    Reduction: The carbonyl group in the naphthalen-1-ylmethanone moiety can be reduced to the corresponding alcohol using reducing agents like sodium borohydride.

    Substitution: The piperidine ring can participate in nucleophilic substitution reactions, where the thiomethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Alcohol derivatives of the naphthalen-1-ylmethanone moiety.

    Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (4-(((Furan-2-ylmethyl)thio)methyl)piperidin-1-yl)(naphthalen-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology

Biologically, this compound may exhibit pharmacological activity due to its structural similarity to known bioactive molecules. It can be used in the development of new drugs targeting specific receptors or enzymes.

Medicine

In medicine, the compound’s potential therapeutic properties are explored for the treatment of various diseases. Its ability to interact with biological targets makes it a candidate for drug discovery and development.

Industry

Industrially, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (4-(((Furan-2-ylmethyl)thio)methyl)piperidin-1-yl)(naphthalen-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The furan and naphthalene moieties may facilitate binding to hydrophobic pockets, while the piperidine ring can interact with polar or charged residues. This binding can modulate the activity of the target, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    (4-(((Furan-2-ylmethyl)thio)methyl)piperidin-1-yl)(phenyl)methanone: Similar structure but with a phenyl group instead of a naphthalene moiety.

    (4-(((Thiophen-2-ylmethyl)thio)methyl)piperidin-1-yl)(naphthalen-1-yl)methanone: Similar structure but with a thiophene ring instead of a furan ring.

    (4-(((Furan-2-ylmethyl)thio)methyl)piperidin-1-yl)(benzyl)methanone: Similar structure but with a benzyl group instead of a naphthalene moiety.

Uniqueness

The uniqueness of (4-(((Furan-2-ylmethyl)thio)methyl)piperidin-1-yl)(naphthalen-1-yl)methanone lies in its combination of furan, piperidine, and naphthalene moieties, which confer distinct chemical and biological properties

Properties

IUPAC Name

[4-(furan-2-ylmethylsulfanylmethyl)piperidin-1-yl]-naphthalen-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO2S/c24-22(21-9-3-6-18-5-1-2-8-20(18)21)23-12-10-17(11-13-23)15-26-16-19-7-4-14-25-19/h1-9,14,17H,10-13,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTSVOEQSYHYNRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CSCC2=CC=CO2)C(=O)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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